molecular formula C21H21Cl3N4O2 B3026406 6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride CAS No. 1215566-78-1

6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride

Cat. No. B3026406
CAS RN: 1215566-78-1
M. Wt: 467.8 g/mol
InChI Key: GCMNSEILNIPNSX-UHFFFAOYSA-N
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Description

This compound is an organic molecular entity, an indole alkaloid, and a pyridine . It has a role as a receptor modulator . The formula of the compound is C21H21Cl3N4O2 . It has an average mass of 467.777 and a mono-isotopic mass of 466.07301 .


Synthesis Analysis

The synthesis of pyridinylboronic acids and esters, which are related to the compound , has been achieved through various methods such as halogen-metal exchange (HMe) and borylation, metal-hydrogen exchange via directed ortho-metallation (DoM) followed by borylation, palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane, iridium or rhodium catalyzed C-H or C-F borylation, and [4+2] cycloadditions .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C21H19ClN4O2.2ClH/c1-13-10-15-7-9-26(18(15)11-17(13)22)21(27)25-16-5-6-20(24-12-16)28-19-4-3-8-23-14(19)2;;/h3-6,8,10-12H,7,9H2,1-2H3,(H,25,27);2*1H . This provides a detailed representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a net charge of 0 . It is an environmental contaminant and can have undesired effects . It also serves as an NMR chemical shift reference compound .

Scientific Research Applications

5-HT2C Receptor Antagonist

SB 242084 is a selective, brain-penetrant 5-HT2C receptor antagonist . It has a high affinity for the 5-HT2C receptor (pKi 8.2-9.0), with some effects on the 5-HT2B receptor (pKi 6.8-7.0) and 5-HT2A receptor (pKi 6.1-6.8) .

Enhancement of SSRI Effectiveness

Research has shown that SB 242084 can increase the effectiveness of the selective serotonin reuptake inhibitor (SSRI) class of antidepressants . This could potentially lead to more effective treatments for depression and other mental health disorders.

Reduction of SSRI Side Effects

In addition to enhancing the effectiveness of SSRIs, SB 242084 may also reduce their side effects . This could improve patient compliance and overall treatment outcomes.

Stimulant-Type Activity

In animal studies, SB 242084 has been found to produce stimulant-type activity . This suggests potential applications in the treatment of conditions such as ADHD or narcolepsy.

Reinforcing Effects

SB 242084 has been shown to have reinforcing effects, somewhat similar to but much weaker than cocaine or amphetamines . This could potentially be harnessed for therapeutic purposes, although further research would be needed to fully understand the implications.

properties

IUPAC Name

6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2.2ClH/c1-13-10-15-7-9-26(18(15)11-17(13)22)21(27)25-16-5-6-20(24-12-16)28-19-4-3-8-23-14(19)2;;/h3-6,8,10-12H,7,9H2,1-2H3,(H,25,27);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMNSEILNIPNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394600
Record name 6-Chloro-5-methyl-N-{6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl}-2,3-dihydro-1H-indole-1-carboxamide dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride

CAS RN

1049747-87-6
Record name 6-Chloro-5-methyl-N-{6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl}-2,3-dihydro-1H-indole-1-carboxamide dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride
Reactant of Route 2
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6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride
Reactant of Route 3
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6-Chloro-5-methyl-N-(6-((2-methylpyridin-3-yl)oxy)pyridin-3-yl)indoline-1-carboxamide dihydrochloride

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